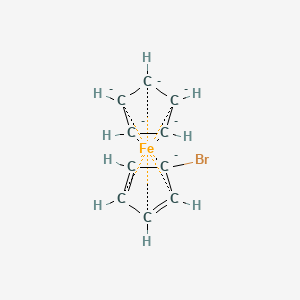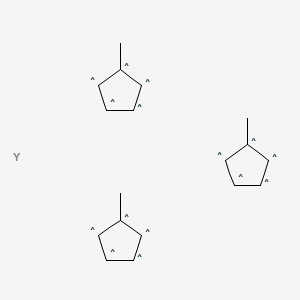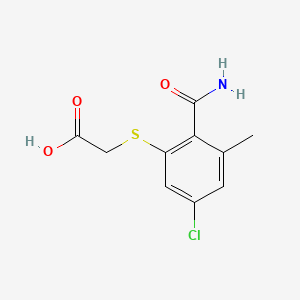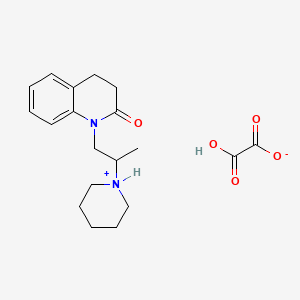
3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate: is a chemical compound with the molecular formula C19H26N2O5 and a molecular weight of 362.42 g/mol . It is also known by its IUPAC name, 2-hydroxy-2-oxoacetate; 1-(2-piperidin-1-ium-1-ylpropyl)-3,4-dihydroquinolin-2-one . This compound is part of the carbostyril family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate typically involves the following steps:
Starting Materials: The synthesis begins with m-aminophenol and sodium hydrogen carbonate.
Reaction with 3-chloropropionylchloride: Under room temperature, 3-chloropropionylchloride is added to the mixture to form an intermediate compound.
Intramolecular FuKe Alkylation: This intermediate undergoes an intramolecular FuKe alkylation reaction in the presence of aluminum chloride and N,N-dimethylacetamide, resulting in the formation of the target product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the piperidine ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have significant biological and pharmacological activities.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate is used as a building block for synthesizing more complex molecules.
Biology: This compound has shown promise in biological research, particularly in the study of antimicrobial and antitubercular agents. Derivatives of this compound have exhibited potent activity against Mycobacterium tuberculosis and Plasmodium falciparum .
Medicine: In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. They have shown activity against various bacterial and fungal pathogens, making them candidates for developing new antibiotics .
Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound inhibit decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall formation, leading to the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
- 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril
- 3,4-Dihydro-β-carbolines
- 3,4-Dihydropyrimidinones
Comparison:
- 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril: This compound is similar in structure but has a hydroxyl group at the 7th position, which may alter its biological activity and reactivity .
- 3,4-Dihydro-β-carbolines: These compounds are structurally related but have different biological roles and applications, particularly in the context of their photophysical properties .
- 3,4-Dihydropyrimidinones: These compounds are used in antibacterial studies and have shown significant activity against pathogenic bacteria, making them potential candidates for overcoming bacterial drug resistance .
Uniqueness: 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate stands out due to its unique combination of a carbostyril core and a piperidinopropyl side chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
99672-80-7 |
|---|---|
Formule moléculaire |
C19H26N2O5 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-hydroxy-2-oxoacetate;1-(2-piperidin-1-ium-1-ylpropyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H24N2O.C2H2O4/c1-14(18-11-5-2-6-12-18)13-19-16-8-4-3-7-15(16)9-10-17(19)20;3-1(4)2(5)6/h3-4,7-8,14H,2,5-6,9-13H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
LBTBTTGMOJACIC-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C(=O)CCC2=CC=CC=C21)[NH+]3CCCCC3.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)


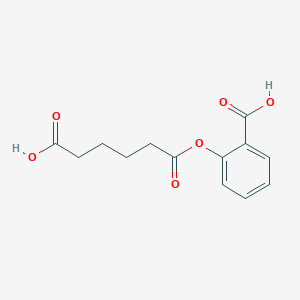
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
